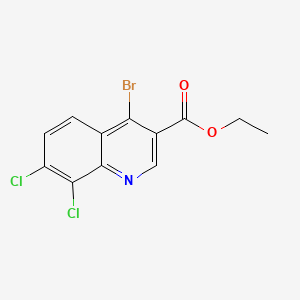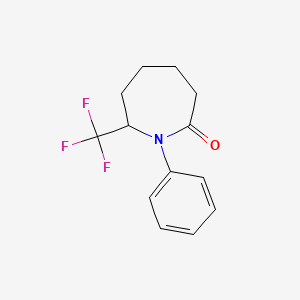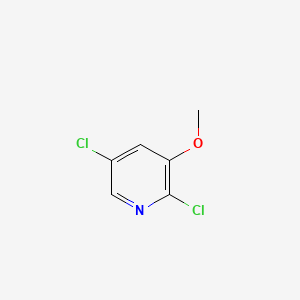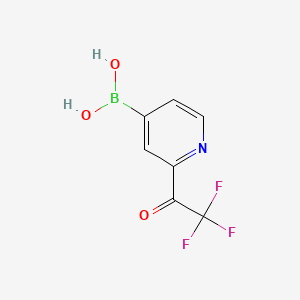
4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H7BrCl2NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 4-bromoquinoline with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 7 and 8 positions. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The presence of bromine and chlorine atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: This compound has a fluorine atom instead of chlorine, which can alter its chemical reactivity and biological activity.
Ethyl 4,8-dichloroquinoline-3-carboxylate: Lacks the bromine atom, which may result in different pharmacological properties.
Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate: Similar structure but with different substitution patterns, affecting its overall activity.
This compound stands out due to its unique combination of bromine and chlorine atoms, which can provide distinct advantages in terms of reactivity and biological effects.
Eigenschaften
CAS-Nummer |
1242260-81-6 |
|---|---|
Molekularformel |
C12H8BrCl2NO2 |
Molekulargewicht |
349.005 |
IUPAC-Name |
ethyl 4-bromo-7,8-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)7-5-16-11-6(9(7)13)3-4-8(14)10(11)15/h3-5H,2H2,1H3 |
InChI-Schlüssel |
XDCVWXVYNSXVSX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1Br)C=CC(=C2Cl)Cl |
Synonyme |
4-Bromo-7,8-dichloroquinoline-3-carboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)
![Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B572657.png)
![4,6-Dichloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572658.png)
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B572659.png)



![N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572667.png)
